Selenomethionine Selenoxide
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Overview
Description
Selenomethionine Selenoxide is an organic selenium compound derived from the amino acid selenomethionine. It is known for its redox activity and plays a significant role in protecting cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenomethionine Selenoxide can be synthesized through the oxidation of selenomethionine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide. The reaction conditions are carefully controlled to ensure the formation of the selenoxide without over-oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The process is optimized to minimize by-products and ensure environmental safety .
Types of Reactions:
Oxidation: this compound is formed through the oxidation of selenomethionine.
Reduction: The selenoxide can be reduced back to selenomethionine using reducing agents such as glutathione.
Substitution: this compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Glutathione, thiol compounds.
Reaction Conditions: Mild temperatures, controlled pH, and inert atmosphere to prevent unwanted side reactions
Major Products:
Oxidation: this compound.
Reduction: Selenomethionine.
Substitution: Various substituted selenomethionine derivatives.
Scientific Research Applications
Selenomethionine Selenoxide has a wide range of applications in scientific research:
Mechanism of Action
Selenomethionine Selenoxide exerts its effects through its redox activity. It can cycle between its reduced and oxidized forms, thereby neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox regulation and antioxidant defense pathways .
Comparison with Similar Compounds
Selenocysteine: Another selenium-containing amino acid with similar redox properties.
Methionine Sulfoxide: The sulfur analog of Selenomethionine Selenoxide, with similar oxidation-reduction behavior.
Uniqueness: this compound is unique due to its higher redox activity compared to its sulfur analogs. This makes it more effective in neutralizing reactive oxygen species and providing antioxidant protection .
Properties
CAS No. |
19192-78-0 |
---|---|
Molecular Formula |
C5H11NO3Se |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylseleninylbutanoic acid |
InChI |
InChI=1S/C5H11NO3Se/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 |
InChI Key |
KGXZPWNBFWCDRF-YGVKFDHGSA-N |
Isomeric SMILES |
C[Se](=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C[Se](=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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